![molecular formula C13H12F3NO B2680505 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile CAS No. 1393330-54-5](/img/structure/B2680505.png)

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

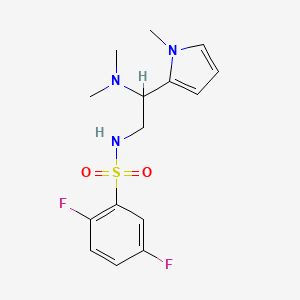

“4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile” is a chemical compound with the molecular formula C13H12F3NO . It has an average mass of 255.236 Da and a monoisotopic mass of 255.087097 Da .

Molecular Structure Analysis

The molecular structure of “4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile” consists of a carbonitrile group attached to an oxane ring, which is further substituted with a trifluoromethylphenyl group .Physical And Chemical Properties Analysis

“4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile” is a substance with the molecular formula C13H12F3NO . It has an average mass of 255.236 Da and a monoisotopic mass of 255.087097 Da .Scientific Research Applications

Polymerization Initiators and Complexation

Trifluoromethylated compounds have been investigated for their role in initiating polymerizations of ethylenic monomers. Studies demonstrate how trifluoromethanesulphonates (triflates) can complex with their conjugate acids in solvents such as dichloromethane and acetonitrile, leading to the formation of various homoconjugates. This complexation is critical for understanding the conditions under which covalent triflates can be obtained, potentially leading to the development of new polymeric materials (Souverain et al., 1980).

Synthesis of Novel Organic Compounds

Trifluoromethylated analogues of dihydroorotic acid have been synthesized, showcasing the utility of trifluoromethylated compounds in organic synthesis. The synthesis involves Michael-like conjugate hydrocyanation reactions, leading to new trifluoromethylated 4,5-dihydroorotic acid analogues. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry (Sukach et al., 2015).

Benzylation Catalysis

Metal triflates, including those containing trifluoromethyl groups, have been used as catalysts in secondary benzylation processes. This research demonstrates the effectiveness of metal triflates in catalyzing the benzylation of various nucleophiles, highlighting the versatility of trifluoromethylated compounds in facilitating chemical transformations (Noji et al., 2003).

Structural and Spectroscopic Analysis

DFT and TD-DFT/PCM calculations have provided insights into the structural parameters and spectroscopic characteristics of molecules closely related to 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile. These studies offer valuable information on the electronic interactions and stabilization energies within such molecules, contributing to a better understanding of their properties and potential applications (Wazzan et al., 2016).

Cycloaddition and Substitution Reactions

Research on trifluoroacetonitrile oxide and its reactions with conjugated olefins has shed light on the competition between cycloaddition and substitution processes. These findings have implications for the synthesis of oxime and cycloadduct isomers, offering pathways to new chemical entities (Tanaka et al., 1985).

Safety and Hazards

According to a safety data sheet, if inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .

properties

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]oxane-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO/c14-13(15,16)11-4-2-1-3-10(11)12(9-17)5-7-18-8-6-12/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVXIDFJCFJAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2680422.png)

![N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2680423.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2680425.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680427.png)

![N-(3-chloro-2-methylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2680434.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2680436.png)

![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2680440.png)

![9-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2680441.png)

![7-Naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)